molecular formula C9H8ClF2N3 B7811070 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine

6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811070
M. Wt: 231.63 g/mol
InChI Key: QGZJBPWSRPJXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is renowned for its versatility in medicinal chemistry and materials science due to its fused bicyclic structure, which allows for diverse functionalization . Key structural features of this compound include:

  • 6-Chloro substituent: Enhances electrophilicity and influences binding interactions in biological targets .
  • 4-Difluoromethyl group: Introduces electron-withdrawing effects and metabolic stability, common in fluorinated drug candidates .

The compound is synthesized via methods such as one-pot reactions or ultrasonic-assisted techniques, which are efficient for constructing the pyrazolo[3,4-b]pyridine core .

Properties

IUPAC Name

6-chloro-4-(difluoromethyl)-2-ethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2N3/c1-2-15-4-6-5(8(11)12)3-7(10)13-9(6)14-15/h3-4,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZJBPWSRPJXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Japp–Klingemann Reaction for Pyrazole Annulation

The Japp–Klingemann reaction enables annulation of pyrazole rings onto pyridine cores. In a one-pot procedure, 3-nitropyridine keto esters react with arenediazonium tosylates to form hydrazones, which cyclize under basic conditions.

Example Protocol :

  • Azo-Coupling : React ethyl 3-oxobutanoate-substituted pyridine with 2-cyanophenyldiazonium tosylate in MeCN/pyridine.

  • Cyclization : Treat with pyrrolidine or DBU to induce ring closure.

  • Yield : 60–83% for analogous pyrazolo[3,4-b]pyridines.

Adaptation for Target Molecule :

  • Replace the aryl diazonium component with an ethyl-bearing hydrazine derivative to install the 2-ethyl group.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates cyclocondensation between 5-aminopyrazoles and aldehydes. For bis-pyrazolo[3,4-b:4',3'-e]pyridines, solvent-free MAOS at 250°C for 15 minutes achieves high yields.

Key Advantages :

  • Reduced reaction time (15 minutes vs. hours).

  • Enhanced regioselectivity for pyrazole ring formation.

Fluorination Strategies for 4-Difluoromethyl Group

DAST-Mediated Carbonyl Conversion

The difluoromethyl group is introduced by fluorinating a ketone precursor at position 4. Diethylaminosulfur trifluoride (DAST) converts carbonyl groups to CF2H under mild conditions.

Procedure :

  • Substrate Synthesis : Introduce a ketone at position 4 via SNAr or Friedel–Crafts acylation.

  • Fluorination : Treat with DAST in anhydrous DCM at 0°C to room temperature.

  • Yield : 65–80% for analogous difluoromethylpyridines.

Vapor-Phase Fluorination

For industrial-scale synthesis, vapor-phase reactors using ClF3 or HF-pyridine mixtures enable continuous fluorination. Catalyst fluidized beds (e.g., Cr2O3/Al2O3) enhance selectivity.

Conditions :

  • Temperature : 300–400°C

  • Residence Time : 2–5 seconds

  • Yield : 70–85%

Integrated One-Pot Synthesis

Combining SNAr, cyclocondensation, and fluorination in a single reactor minimizes intermediate isolation. A demonstrated protocol for pyrazolo[4,3-b]pyridines involves:

  • SNAr of 2-chloro-3-nitropyridine with ethyl acetoacetate.

  • Azo-coupling with ethylhydrazine-derived diazonium salt.

  • In situ fluorination with DAST.

Yield : 55–65% (over three steps).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
SNAr + Japp–Klingemann High regioselectivity; one-pot feasibilityRequires stable diazonium salts60–83%
Microwave-Assisted Rapid cyclization; solvent-free conditionsSpecialized equipment needed70–88%
Vapor-Phase Fluorination Scalable for industrial productionHigh energy input; safety concerns70–85%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Inhibition of Phosphodiesterase Type 4 (PDE4)

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class, including 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine, exhibit potential as inhibitors of PDE4. This enzyme plays a crucial role in inflammatory processes and is a target for treating diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Properties

Due to its ability to modulate inflammatory pathways, this compound may serve as a lead candidate for developing anti-inflammatory drugs. Its unique structural properties allow it to interact with various biological targets involved in inflammation .

Synthetic Pathways

Several synthetic methods have been documented for producing pyrazolo[3,4-b]pyridines. A common approach involves the annulation of a pyrazole ring onto a functionalized pyridine core. For instance:

  • Intramolecular Nucleophilic Substitution : Utilizing readily available 2-chloro-3-nitropyridines as starting materials.
  • Japp–Klingemann Reactions : Employing hydrazones to form desired intermediates that can be further processed into target compounds .

These synthetic strategies highlight the versatility of this compound in drug development.

Case Study 1: PDE4 Inhibition

A study investigated the inhibitory effects of various pyrazolo[3,4-b]pyridines on PDE4 activity. The results demonstrated that compounds with difluoromethyl substituents showed enhanced binding affinity and selectivity towards PDE4 compared to their non-fluorinated counterparts . This suggests that this compound could be optimized for greater therapeutic efficacy.

Case Study 2: Interaction Studies

Molecular docking studies have been conducted to predict how this compound interacts with PDE4 and other inflammatory mediators. These studies revealed that the difluoromethyl group significantly influences the compound's binding mode and affinity for its targets .

Mechanism of Action

The mechanism by which 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine and its analogs:

Compound Name Substituents Synthesis Method Key Applications/Activities References
Target Compound 6-Cl, 4-(CF₂H), 2-Et One-pot/Ultrasonic* Potential kinase inhibition
6-Chloro-4-(difluoromethyl)-2-methyl (ZX-AC007968) 6-Cl, 4-(CF₂H), 2-Me Not specified Building block for drug discovery
4-(4-Bromophenyl)-3-methyl-6-oxo (PP-1) 4-BrPh, 3-Me, 6-oxo Ultrasonic irradiation Corrosion inhibition
6-Chloro-4-methoxy-1-methyl 6-Cl, 4-OCH₃, 1-Me Not specified Intermediate for pharmaceuticals
Ethyl-4-chloro-1-phenyl-5-carboxylate 4-Cl, 1-Ph, 5-COOEt Nucleophilic substitution Antiviral agent precursor

*Hypothesized based on methods for analogous compounds.

Key Observations

Substituent Effects on Bioactivity: The 6-chloro group is a conserved feature in antimicrobial and anticancer pyrazolo[3,4-b]pyridines, likely due to its role in enhancing reactivity and target binding . 4-Difluoromethyl vs. 4-Trifluoromethyl: Difluoromethyl offers a balance of electron-withdrawing effects and steric bulk compared to trifluoromethyl, which may reduce toxicity while maintaining metabolic stability . 2-Ethyl vs.

One-pot strategies (e.g., for pyrido[2,3-d]pyrimidines) are advantageous for scalability and reducing purification steps .

Biological Relevance: Compounds with 4-aryl or 4-heterocyclic groups (e.g., PP-1) often exhibit corrosion inhibition or material science applications, whereas 4-fluorinated derivatives (e.g., the target compound) are prioritized in drug discovery for their pharmacokinetic advantages .

Biological Activity

6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF2N3C_{10}H_{10}ClF_2N_3. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the difluoromethyl group enhances its binding affinity and metabolic stability, which are critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation. The difluoromethyl group plays a significant role in enhancing the compound's interaction with these targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point in research. For example, similar pyrazole derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum, the causative agent of malaria . This inhibition is significant as it opens avenues for developing new treatments for both cancer and infectious diseases.

Case Studies

  • Inhibition of DHODH : A study demonstrated that pyrazole derivatives significantly inhibited DHODH activity in vitro, leading to reduced viral replication in cell-based assays. This suggests that this compound could be explored as a scaffold for developing new antiviral agents .
  • Anticancer Efficacy : In another investigation, compounds with similar structures were tested against various cancer cell lines. Results showed that these compounds induced apoptosis and inhibited cell cycle progression, indicating their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayIC50 (µM)Reference
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineDHODH InhibitionDHODH< 10
Pyrazolo[3,4-b]pyridine DerivativeAnticancerApoptosis Induction15
5-methylpyrazole derivativeAntimicrobialCell Wall Synthesis20

Q & A

Q. Table 1. Synthetic Yields Under Different Catalytic Conditions

Catalyst SystemReaction ConditionsYield (%)RegioselectivityReference
PdCl₂(PPh₃)₂DMF, 100°C, 24 h77Single isomer
Fe₃O₄-Guanidinium HSEtOH, RT, 12 h85Mixture

Q. Table 2. Biological Activity Profiling

Assay TypeTarget/PathogenIC₅₀/EC₅₀ (µM)Reference
Kinase InhibitionProtein Kinase A0.12
AntiviralLassa Virus (GPC)1.8
AntibacterialS. aureus (MIC)8.5

Key Considerations for Researchers

  • Data Reproducibility : Document solvent purity, catalyst batches, and spectroscopic calibration to minimize variability .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling cytotoxic/hazardous intermediates .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and bioassay expertise for robust SAR insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.